molecular formula C30H12F51O4P B142163 Tris[2-(perfluorooctyl)ethyl] Phosphate CAS No. 149790-22-7

Tris[2-(perfluorooctyl)ethyl] Phosphate

Cat. No.: B142163
CAS No.: 149790-22-7
M. Wt: 1436.3 g/mol
InChI Key: LWAHZPPAFSQPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[2-(perfluorooctyl)ethyl] Phosphate is a highly fluorinated organophosphate compound. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[2-(perfluorooctyl)ethyl] Phosphate typically involves the reaction of heptadecafluorodecyl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3C10H4F17OH+POCl3P(OC10H4F17)3+3HCl3 \text{C}_{10}\text{H}_{4}\text{F}_{17}\text{OH} + \text{POCl}_3 \rightarrow \text{P}(\text{OC}_{10}\text{H}_{4}\text{F}_{17})_3 + 3 \text{HCl} 3C10​H4​F17​OH+POCl3​→P(OC10​H4​F17​)3​+3HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tris[2-(perfluorooctyl)ethyl] Phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of heptadecafluorodecyl alcohol and phosphoric acid.

    Oxidation: It can be oxidized under specific conditions to form corresponding phosphates and fluorinated alcohols.

    Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles under controlled conditions.

Major Products

    Hydrolysis: Heptadecafluorodecyl alcohol and phosphoric acid.

    Oxidation: Fluorinated alcohols and phosphates.

    Substitution: Compounds with different functional groups replacing the phosphate group.

Scientific Research Applications

Tris[2-(perfluorooctyl)ethyl] Phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris[2-(perfluorooctyl)ethyl] Phosphate involves its interaction with molecular targets through its phosphate group and fluorinated chains. The phosphate group can form hydrogen bonds and coordinate with metal ions, while the fluorinated chains provide hydrophobic interactions. These interactions contribute to its effectiveness in various applications, such as catalysis and surface treatments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris[2-(perfluorooctyl)ethyl] Phosphate stands out due to its unique combination of a phosphate group and highly fluorinated chains. This combination imparts exceptional thermal stability, chemical resistance, and low surface energy, making it suitable for specialized applications where other compounds may not perform as effectively.

Properties

IUPAC Name

tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H12F51O4P/c31-7(32,10(37,38)13(43,44)16(49,50)19(55,56)22(61,62)25(67,68)28(73,74)75)1-4-83-86(82,84-5-2-8(33,34)11(39,40)14(45,46)17(51,52)20(57,58)23(63,64)26(69,70)29(76,77)78)85-6-3-9(35,36)12(41,42)15(47,48)18(53,54)21(59,60)24(65,66)27(71,72)30(79,80)81/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAHZPPAFSQPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

OP(OCH2CH2C8F17)3, C30H12F51O4P
Record name 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-, 1,1',1''-phosphate
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599058
Record name Tris[2-(perfluorooctyl)ethyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149790-22-7
Record name Tris[2-(perfluorooctyl)ethyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.